(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a tert-butyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene derivatives, which undergo a series of reactions including alkylation and carboxylation to introduce the tert-butyl and carboxylic acid groups, respectively. The stereochemistry is controlled through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene-1-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.
tert-Butylcyclohexane: Does not have the carboxylic acid group, affecting its reactivity and applications.
Cyclohexane-1-carboxylic acid: Similar structure but without the double bond, leading to different stereochemistry and reactivity.
Uniqueness
(1S,5S)-5-tert-Butylcyclohex-2-ene-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both the tert-butyl and carboxylic acid groups. This combination of features makes it valuable for various applications in research and industry.
Properties
CAS No. |
62153-44-0 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(1S,5S)-5-tert-butylcyclohex-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-5,8-9H,6-7H2,1-3H3,(H,12,13)/t8-,9+/m1/s1 |
InChI Key |
WKOZFUHXIGOGKV-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1CC=C[C@H](C1)C(=O)O |
Canonical SMILES |
CC(C)(C)C1CC=CC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.